D-Threitol
Overview
Description
D-Threitol: is a chiral four-carbon sugar alcohol with the molecular formula C₄H₁₀O₄ . It exists in the enantiomorphic forms this compound and L-threitol, which are the reduced forms of D- and L-threose . This compound is primarily used as an intermediate in the chemical synthesis of other compounds and has applications in various fields such as pharmaceuticals, food, and green chemistry .
Scientific Research Applications
D-Threitol has a wide range of applications in scientific research:
Safety and Hazards
D-Threitol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
D-Threitol, a four-carbon sugar found in algae, fungi, and lichens , primarily targets the enzyme Formate acetyltransferase 1 in Escherichia coli (strain K12) . This enzyme plays a crucial role in the formate fermentation pathway in bacteria.
Mode of Action
It’s known that this compound can be synthesized from erythritol by xylitol dehydrogenase (xdh) with erythrulose as an intermediate . This suggests that this compound might interact with its targets through similar enzymatic reactions.
Biochemical Pathways
This compound is involved in the catabolism of erythritol, a process that has been studied both in vitro and in vivo . The most explored method for this compound synthesis involves the conversion of erythritol to erythrulose by xylitol dehydrogenase (XDH), and further reduction to this compound . This indicates that this compound might affect the erythritol metabolic pathway and its downstream effects.
Pharmacokinetics
More research is needed to fully understand the pharmacokinetics of this compound .
Result of Action
It’s known that this compound is twice as sweet as sucrose and can be used as a coronary vasodilator . This suggests that this compound might have effects on taste perception and cardiovascular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can cause the terminal sulfur atoms of thiolated DNA, a potential target of this compound, to form dimers in solution, which can lower the efficiency of subsequent coupling reactions . Therefore, the action of this compound might be influenced by the oxygen concentration in its environment.
Biochemical Analysis
Biochemical Properties
D-Threitol plays a significant role in biochemical reactions, particularly in the metabolism of sugars. It interacts with several enzymes and proteins, including solute binding proteins (SBPs) for ABC transporters. In Mycobacterium smegmatis, the SBP for an ABC transporter is stabilized by this compound, indicating its role in the transport and metabolism of this compound . Additionally, this compound is involved in the catabolism of other sugar alcohols such as L-Threitol and erythritol .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to contribute to the folding process of proteins and maintaining endoplasmic reticulum homeostasis. Abnormally high levels of this compound can lead to endoplasmic reticulum stress, which induces cell death and hinders cell growth . Furthermore, this compound enhances the production of reactive oxygen species in the endoplasmic reticulum, affecting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound acts as a reducing agent, forming a stable six-membered ring with an internal disulfide bond once oxidized . This reduction process involves two sequential thiol-disulfide exchange reactions, which prevent the formation of disulfide bonds between cysteine residues in proteins. This mechanism is crucial for maintaining protein structure and function, particularly in reducing environments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is a stable compound, but its concentration can decrease with age in biological systems . Long-term exposure to this compound in in vitro studies has shown that it can lead to significant changes in cellular function, including increased oxidative stress and disruption of protein folding processes . These effects highlight the importance of monitoring this compound levels in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can support normal cellular functions and metabolic processes. At high doses, this compound can induce toxic effects, including oxidative stress and cell death . These threshold effects are crucial for understanding the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolism of sugar alcohols. It interacts with enzymes such as erythritol dehydrogenase and xylitol dehydrogenase, which are involved in the conversion of sugar alcohols to their respective metabolites . These interactions affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The solute binding proteins for ABC transporters play a crucial role in the uptake and distribution of this compound . This transport mechanism ensures that this compound reaches its target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum. Its activity and function are influenced by its localization, as it plays a role in maintaining the redox balance and protein folding processes within the endoplasmic reticulum . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its proper function in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Erythritol: D-Threitol can be synthesized from erythritol by xylitol dehydrogenase (XDH) with erythrulose as an intermediate. This method involves the conversion of erythritol to erythrulose, which is then reduced to this compound.
From Tartaric Acid: An improved five-step procedure has been applied to synthesize enantiopure D-1,4-di-O-benzylthreitol from readily available D-tartaric acid. This method uses modern reagents and enhanced work-up conditions to achieve high yields.
Industrial Production Methods: The enzymatic and whole-cell catalyst production methods are emerging as predominant alternatives for the industrial production of this compound. The properties of certain yeasts, such as Yarrowia lipolytica, make them promising producers of sugar alcohols like this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Threitol can undergo oxidation reactions, where it is converted to other compounds such as erythrulose.
Substitution: this compound can participate in substitution reactions to form different chemical compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products:
Erythrulose: Formed during the oxidation of this compound.
Dithiothreitol: A major product formed during the reduction of this compound.
Comparison with Similar Compounds
Properties
IUPAC Name |
(2R,3R)-butane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016717, DTXSID801336604 | |
Record name | Threitol | |
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Record name | D-Threitol | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Threitol | |
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CAS No. |
7493-90-5, 2418-52-2 | |
Record name | Threitol | |
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Record name | D-Threitol | |
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Record name | Threitol | |
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Record name | Threitol | |
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Record name | Threitol | |
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Record name | D-Threitol | |
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Record name | 1,2,3,4-Butanetetrol | |
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Record name | THREITOL | |
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Record name | D-Threitol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of threitol?
A1: Threitol has the molecular formula C4H10O4 and a molecular weight of 122.12 g/mol.
Q2: Is there spectroscopic data available for threitol?
A2: Yes, numerous studies utilize techniques like Nuclear Magnetic Resonance (NMR) [, , , , , , , , ] and Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] to characterize threitol and its derivatives. These methods provide insights into its structure and interactions.
Q3: What is the relationship between threitol's structure and its ability to form complexes with silicon?
A3: Threitol possesses a threo-configured 1,2,3,4-tetraol moiety, which allows it to act as a hexadentate silicon chelator in aqueous solutions. [] This property is attributed to the formation of stable silicate ions through its 1,4-diol functions. []
Q4: Can you explain the significance of the threitol derivative, 2,3-O-isopropylidene-D-threitol, in organic synthesis?
A4: This derivative serves as a versatile chiral building block in organic synthesis. Its applications range from the preparation of chiral P-alkene ligands for asymmetric catalysis [] to the synthesis of complex natural products like (-)-agelastatin A. []
Q5: What are some applications of threitol-based polyurethanes?
A5: Threitol is used in the synthesis of novel linear polyurethanes. [] These polymers are of interest due to their potential biodegradability, with the aliphatic hydroxylated polyurethane exhibiting the fastest degradation rate. [] This property makes them attractive for biomedical applications where controlled degradation is desirable.
Q6: How is threitol used in the study of metabolic pathways?
A6: Researchers have used threitol, specifically D-threitol, to investigate metabolic pathways in microorganisms like Mycobacterium smegmatis. [, ] By studying the enzymes involved in this compound catabolism, they were able to identify novel pathways for the utilization of this sugar alcohol and related compounds.
Q7: How is threitol linked to the study of Armillaria root rot?
A7: Research suggests that the fungus Armillaria luteobubalina releases threitol as a signal during its interaction with Eucalyptus grandis roots. [] This signaling potentially promotes colonization of the plant roots prior to infection, making threitol a potential target for controlling this widespread disease.
Q8: How is threitol used in the generation of antibodies against erythritol?
A8: Threitol plays a role in understanding the immunogenicity of erythritol, a common food additive. [, ] Researchers have synthesized erythritol-protein conjugates using a method that generates erythritol epitopes. These conjugates, when used as immunogens, successfully elicited the production of erythritol-specific antibodies. Inhibition studies with these antibodies revealed cross-reactivity with this compound and L-threitol, highlighting the structural similarities between these compounds and their impact on antibody recognition.
Q9: What insights have metabolomics studies provided about threitol in the context of human health?
A9: Metabolomics analyses have identified threitol as a potential biomarker for various health conditions. For instance, altered this compound levels in urine are associated with autism spectrum disorder (ASD) [], suggesting a role for oxidative stress and gut microflora in ASD development. In another study, decreased plasma this compound levels were observed in patients with large uterine leiomyomas compared to leiomyoma-free patients. [] Additionally, this compound showed a strong borderline association with the risk of end-stage renal disease (ESRD) in individuals with chronic kidney disease (CKD). []
Q10: How does the chirality of threitol affect its applications in organic synthesis?
A10: The chirality of this compound is crucial in the synthesis of enantiomerically pure compounds. [, , , ] Researchers have successfully utilized this compound derivatives as chiral auxiliaries to control the stereochemistry of reactions, leading to the preparation of single enantiomers of biologically active molecules.
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